molecular formula C22H29N3O B11015630 2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one

Cat. No.: B11015630
M. Wt: 351.5 g/mol
InChI Key: GNWOQHVBMJFDLB-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, followed by the introduction of the benzyl group and the cycloheptapyridazinone core. Common reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different substituents on the piperidine or benzyl rings, leading to derivatives with varied biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential therapeutic applications.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. This can result in various pharmacological effects, such as neuroprotection, anti-inflammatory activity, or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds like pyridazinone and its derivatives share a similar core structure and exhibit a wide range of biological activities.

    Benzylpiperidine Derivatives: These compounds have a similar piperidine ring with a benzyl substituent and are known for their pharmacological properties.

Uniqueness

2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one stands out due to its unique combination of the piperidine and cycloheptapyridazinone moieties, which may confer distinct pharmacological properties and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

2-[(4-benzylpiperidin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one

InChI

InChI=1S/C22H29N3O/c26-22-16-20-9-5-2-6-10-21(20)23-25(22)17-24-13-11-19(12-14-24)15-18-7-3-1-4-8-18/h1,3-4,7-8,16,19H,2,5-6,9-15,17H2

InChI Key

GNWOQHVBMJFDLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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